4-bromo-1-ethyl-1H-indole
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Description
“4-bromo-1-ethyl-1H-indole” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . For instance, the total synthesis of (±)-trans-trikentrin A started from acetophenone and after three steps gave 1-bromo-4-ethyl-2-nitrobenzene in good yields (79% overall yield). The latter was reacted with CH2CHMgBr in THF to afford the bromo-indole via a Bartoli indole synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C8H6BrN . The molecular weight is 196.04 .
Chemical Reactions Analysis
“4-bromo-1H-indole” can participate in bromination reactions, where the bromine atom is replaced by another halogen. The bromo group can be reduced to form the corresponding indole using metal-catalyzed hydrogenation or other reduction methods .
Physical and Chemical Properties Analysis
“this compound” has a refractive index of n20/D 1.655 (lit.), a boiling point of 283-285 °C (lit.), and a density of 1.563 g/mL at 25 °C (lit.) .
Mechanism of Action
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 4-bromo-1-ethyl-1H-indole can be achieved through a multi-step process involving the bromination of an intermediate compound.", "Starting Materials": [ "Indole", "Ethyl bromide", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Sodium acetate", "Bromine" ], "Reaction": [ "Step 1: Indole is reacted with ethyl bromide in the presence of sodium hydroxide to form 1-ethylindole.", "Step 2: 1-ethylindole is then oxidized using hydrogen peroxide and acetic acid to form 1-ethylindole-2,3-dione.", "Step 3: The resulting 1-ethylindole-2,3-dione is then reacted with sodium acetate and bromine to form 4-bromo-1-ethyl-1H-indole." ] } | |
CAS No. |
1194375-88-6 |
Molecular Formula |
C10H10BrN |
Molecular Weight |
224.1 |
Purity |
0 |
Origin of Product |
United States |
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